![molecular formula C14H12N6O2S B14604501 (Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate CAS No. 58555-08-1](/img/structure/B14604501.png)
(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate is a complex organic compound that features a pyridine ring, a tetrazole ring, and a carbamate group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and tetrazole rings in its structure suggests it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate typically involves multiple steps. One common method includes:
Esterification: of nicotinic acid to yield an ester intermediate.
Oxidation: of the ester with 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic substitution: of the pyridine N-oxide with trimethylsilyl cyanide (TMSCN) to generate a nitrile intermediate.
Reaction: of the nitrile with sodium and ammonium chloride in ethanol to produce the desired compound.
Industrial Production Methods
the principles of green chemistry, such as using water as a solvent and moderate reaction conditions, are often applied to optimize yield and reduce environmental impact .
化学反応の分析
Types of Reactions
(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The pyridine and tetrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: mCPBA is commonly used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) can be used for reduction.
Nucleophiles: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield various tetrazole derivatives .
科学的研究の応用
Chemistry
In chemistry, (Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioisostere of carboxylic acids. Its ability to mimic the properties of carboxylic acids makes it valuable in the design of enzyme inhibitors and receptor agonists .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in material science and nanotechnology .
作用機序
The mechanism of action of (Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrazole ring, in particular, is known for its ability to form stable complexes with metal ions, which can influence various biochemical pathways .
類似化合物との比較
Similar Compounds
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate: This compound shares a similar structure but includes a fluorine atom and a methyl group, which can alter its chemical and biological properties.
Imidazole-containing compounds: These compounds also feature nitrogen-rich heterocycles and are used in similar applications, such as drug development and material science.
Uniqueness
(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate is unique due to the combination of its pyridine and tetrazole rings. This combination provides a balance of electron-donating and electron-withdrawing properties, making it versatile for various applications in chemistry, biology, and industry .
特性
CAS番号 |
58555-08-1 |
|---|---|
分子式 |
C14H12N6O2S |
分子量 |
328.35 g/mol |
IUPAC名 |
pyridin-3-ylmethyl N-[4-(2H-tetrazol-5-ylsulfanyl)phenyl]carbamate |
InChI |
InChI=1S/C14H12N6O2S/c21-14(22-9-10-2-1-7-15-8-10)16-11-3-5-12(6-4-11)23-13-17-19-20-18-13/h1-8H,9H2,(H,16,21)(H,17,18,19,20) |
InChIキー |
DYHJRAPNHCTXHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)COC(=O)NC2=CC=C(C=C2)SC3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


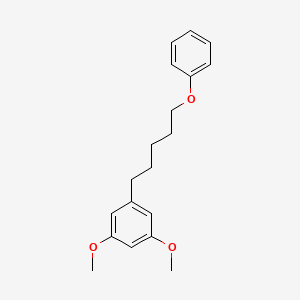
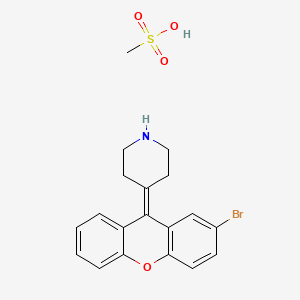

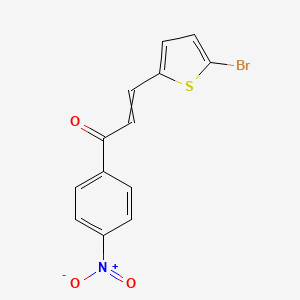
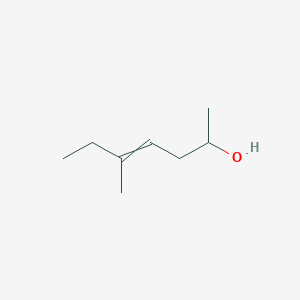
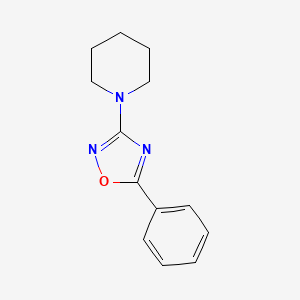
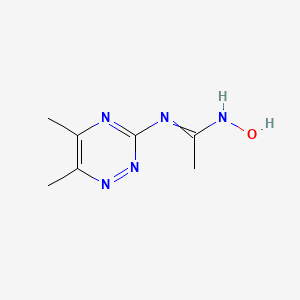
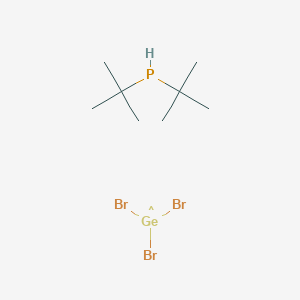


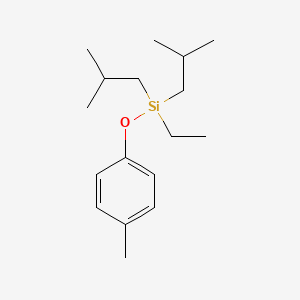
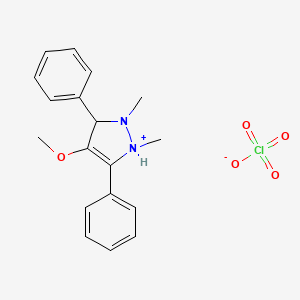

![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
